Chloroac-Asp-OH
Description
Chloroac-Asp-OH (Chloroacetyl-Aspartic Acid) is a modified amino acid derivative where a chloroacetyl group is attached to the amino terminus of aspartic acid. This compound is of interest in peptide synthesis and medicinal chemistry due to its reactive chloroacetyl moiety, which facilitates site-specific modifications, such as thiol-mediated conjugations (e.g., with cysteine residues in peptides) . For example, derivatives like H-Asp(OBzl)-OH (benzyl-protected aspartic acid) and Z-D-Asp-OH (carbobenzyloxy-protected D-aspartic acid) highlight the role of protective groups in modulating reactivity and solubility .
Its physicochemical properties, such as hydrophilicity and hydrogen-bonding capacity, are influenced by the aspartic acid backbone and the electron-withdrawing chloroacetyl group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8ClNO5 |
|---|---|
Molecular Weight |
209.58 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H8ClNO5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 |
InChI Key |
COXKWXFZCRVVQB-VKHMYHEASA-N |
SMILES |
C(C(C(=O)O)NC(=O)CCl)C(=O)O |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CCl)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)C(=O)O |
sequence |
D |
Origin of Product |
United States |
Comparison with Similar Compounds
H-Asp-Asp-Asp-OH (Triaspartic Acid)
- Structure : A tripeptide composed of three aspartic acid residues linked via peptide bonds.
- Functional Groups : Three carboxylate groups, three amine groups, and hydroxyl groups.
- Key Properties: High hydrophilicity (LogP = -1.73) due to multiple polar groups . Molecular weight = 363.28 g/mol, with seven hydrogen bond donors and 11 acceptors .
- Contrast with Chloroac-Asp-OH :
- This compound has a single reactive chloroacetyl group, whereas H-Asp-Asp-Asp-OH lacks site-specific reactivity for conjugation.
- This compound’s LogP is likely higher (less hydrophilic) due to the chloroacetyl group, though exact values are unavailable.
H-Asp(OBzl)-OH (Benzyl-Protected Aspartic Acid)
- Structure : Aspartic acid with a benzyl ester protecting the β-carboxyl group.
- Functional Groups : Benzyl ester, free α-carboxyl, and amine groups.
- Key Properties :
- Contrast with this compound: H-Asp(OBzl)-OH is tailored for carboxyl-group protection, while this compound is designed for amine-group functionalization.
Z-D-Asp-OH (Carbobenzyloxy-D-Aspartic Acid)
- Structure : D-aspartic acid with a carbobenzyloxy (Cbz) protective group on the amine.
- Functional Groups : Cbz group, free carboxylates.
- Key Properties :
- Contrast with this compound: Z-D-Asp-OH emphasizes chiral specificity, while this compound’s reactivity is independent of stereochemistry. The Cbz group is removed via hydrogenolysis, whereas the chloroacetyl group undergoes nucleophilic substitution.
Physicochemical and Spectroscopic Data Comparison
Preparation Methods
Traditional Chemical Synthesis via Acylation
The most widely documented method for synthesizing Chloroac-Asp-OH involves the direct acylation of L-aspartic acid with chloroacetyl chloride under alkaline conditions. This approach leverages classical amino-protection chemistry to achieve selective modification of the α-amino group.
Reaction Conditions and Optimization
In a representative procedure, 24 g (0.18 mol) of L-aspartic acid is suspended in 100 mL of water, followed by the addition of 25 mL of 27% sodium hydroxide to dissolve the amino acid. Chloroacetyl chloride (25 g, 0.22 mol) and additional sodium hydroxide are added dropwise at temperatures below 10°C to maintain a pH of 11.0–12.0. The exothermic reaction necessitates rigorous temperature control to prevent hydrolysis of the chloroacetyl group. After 30 minutes of stirring at 15°C, the mixture is acidified to pH 1.5 using 35% hydrochloric acid, precipitating the product.
Table 1: Key Parameters for Traditional Synthesis
| Parameter | Value |
|---|---|
| L-Aspartic acid | 0.18 mol |
| Chloroacetyl chloride | 0.22 mol (1.2 eq) |
| Temperature | <10°C (addition), 15°C (reaction) |
| Reaction time | 30 minutes |
| Yield (crude) | 25 g (68% based on L-aspartic acid) |
Workup and Purification
The crude product is extracted with ethyl acetate (3 × 250 mL), dried over anhydrous sodium sulfate, and concentrated to yield an oily residue. While this method is straightforward, the oily nature of the product complicates crystallization, necessitating further purification via recrystallization or chromatography for pharmaceutical-grade material.
Alternative Protection Strategies for Scalable Synthesis
Patent literature reveals innovative protection-deprotection sequences for N-acylated aspartic acids, which could be adapted for this compound. For instance, the use of hexafluoroacetone as a transient protecting group for the β-carboxyl moiety enables selective α-amine acylation.
Hexafluoroacetone-Mediated Protection
In a patented method, L-aspartic acid is treated with hexafluoroacetone in dimethyl sulfoxide (DMSO) to form a protected intermediate, which is subsequently acylated with acetic anhydride. While this approach was developed for N-acetyl-L-aspartic acid, substituting acetic anhydride with chloroacetyl chloride could yield this compound. The protocol reports yields exceeding 70% after recrystallization.
Solvent and Base Selection
Optimal results are achieved using polar aprotic solvents (e.g., DMSO, tetrahydrofuran) and tertiary amines (e.g., triethylamine) to scavenge HCl generated during acylation. These conditions minimize side reactions such as aspartimide formation, a common degradation pathway under acidic or high-temperature conditions.
Q & A
Q. How to integrate this compound into multi-step syntheses while minimizing side reactions?
- Guidelines :
- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups for amine protection during aspartic acid activation.
- Coupling Agents : Opt for HATU over EDCl for sterically hindered substrates.
- In Situ Monitoring : Employ real-time IR spectroscopy to detect reactive intermediates (e.g., mixed anhydrides). Document deviations in SOPs with PI approval .
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